2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate
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Overview
Description
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate is a chemical compound with the molecular formula C14H7ClO4S It is known for its unique structure, which includes a benzoxathiol ring fused with a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with 2-mercaptobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the oxathiol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions to ensure high yield and purity, and the use of advanced techniques such as chromatography for the final product isolation.
Chemical Reactions Analysis
Types of Reactions
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiol ring to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The oxathiol ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxobenzo[d][1,3]oxathiol-5-yl benzoate
- 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate
Uniqueness
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO4S/c15-10-4-2-1-3-9(10)13(16)18-8-5-6-11-12(7-8)20-14(17)19-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZUYFHOIRNALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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